Lipophilicity Differentiation: LogP 3.69 for 3,6-Dichloro Isomer vs. 3.31 for 3,5-Dichloro Isomer—A 2.4-Fold Difference in Lipophilicity
The computed LogP of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate is 3.69 [1]. The 3,5-dichloro regioisomer (tert-butyl N-(3,5-dichloropyridin-2-yl)carbamate, CAS 161117-87-9) has a computed LogP of 3.31 [2]. The difference of ΔLogP = 0.38 translates to an approximately 2.4-fold higher lipophilicity for the 3,6-isomer. In the context of lead optimization programs governed by Lipinski's Rule of Five, a 0.38 LogP shift can meaningfully alter membrane permeability, aqueous solubility, and plasma protein binding, potentially affecting the overall pharmacokinetic profile of derived compounds. This difference arises solely from the repositioning of one chlorine substituent, underscoring the non-interchangeability of regioisomers.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.69 |
| Comparator Or Baseline | tert-butyl N-(3,5-dichloropyridin-2-yl)carbamate (CAS 161117-87-9): LogP = 3.31 |
| Quantified Difference | ΔLogP = +0.38 (~2.4-fold higher apparent lipophilicity for target compound) |
| Conditions | Computed LogP values from Chem-space database (XLogP3 method); experimental logP determination may yield slightly different absolute values |
Why This Matters
In drug discovery programs where fine-tuning logD/logP is critical for achieving target ADME profiles, the 0.38 LogP differential between the 3,6- and 3,5-dichloro isomers may determine whether a derived lead compound meets permeability and solubility criteria without additional structural modifications, directly impacting synthesis resource allocation.
- [1] Chem-space Database: tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate Property Sheet, LogP 3.69. CSSB00000689257. Accessed April 2026. View Source
- [2] Chem-space Database: tert-butyl N-[1-(3,5-dichloropyridin-2-yl)pyrrolidin-3-yl]carbamate Property Sheet, LogP 3.31 for the 3,5-dichloropyridine substructure. Accessed April 2026. View Source
